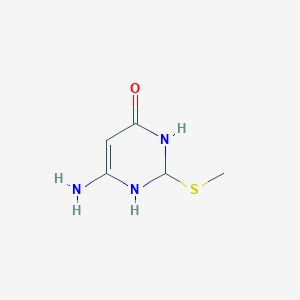

2-Methylthio-4-aminouracil

Description

The Enduring Significance of Uracil (B121893) and Pyrimidine (B1678525) Scaffolds in Contemporary Chemical and Biological Sciences

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, is of paramount importance in the chemical and biological sciences. nih.govwjarr.com Its derivatives are fundamental building blocks of life, with uracil, cytosine, and thymine (B56734) being essential components of the nucleic acids RNA and DNA. nih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a core motif that frequently appears in molecules with a wide range of pharmacological activities. gsconlinepress.comresearchgate.net

The biological significance of pyrimidine derivatives extends far beyond their role in genetics. gsconlinepress.com These compounds are known to exhibit a remarkable spectrum of biological activities, including:

Antimicrobial: Pyrimidine derivatives have shown efficacy against various bacterial and fungal strains. nih.govwjarr.com

Antiviral: Notably, several antiviral drugs, including those used to combat HIV, are based on the pyrimidine structure. nih.govjuniperpublishers.com

Anticancer: The pyrimidine analog 5-fluorouracil (B62378) is a well-established chemotherapeutic agent. researchgate.net

Anti-inflammatory and Analgesic: Certain pyrimidine derivatives have demonstrated anti-inflammatory and pain-relieving properties. nih.govnih.gov

Central Nervous System (CNS) Activity: Some derivatives act as CNS depressants. nih.gov

This broad range of bioactivity is attributed to the ability of the pyrimidine ring to interact with various biological targets, including enzymes and receptors. nih.gov The presence of nitrogen atoms allows for hydrogen bonding, a crucial interaction in biological systems. Furthermore, the aromatic nature of the ring enables π-π stacking interactions. The versatility of the pyrimidine scaffold allows for the introduction of various substituents at different positions, leading to a vast chemical space for the design and synthesis of novel therapeutic agents. nih.gov

2-Methylthio-4-aminouracil: A Pivotal Synthetic Precursor in Heterocyclic Synthesis

This compound, a derivative of uracil, has garnered significant attention as a versatile and crucial precursor in the synthesis of a wide array of fused heterocyclic compounds. tandfonline.comgeorganics.sk Its unique structural features, including the reactive methylthio group and the amino group, make it an ideal starting material for constructing more complex molecular architectures.

The methylthio group at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functionalities at this position, significantly expanding the synthetic possibilities. The amino group at the 4-position, along with the adjacent endocyclic nitrogen, provides a reactive site for condensation and cyclization reactions.

This reactivity has been exploited in the synthesis of numerous fused pyrimidine systems, such as:

Pyrido[2,3-d]pyrimidines: These compounds are formed through the reaction of this compound with various reagents, including α,β-unsaturated ketones and Meldrum's acid derivatives. juniperpublishers.comtandfonline.com

Pyrrolo[2,3-d]pyrimidines: Synthesis of these derivatives has been achieved through reactions with compounds like α-haloketones or pyruvic acid. researchgate.net

Pyrazolo[3,4-d]pyrimidines: These can be synthesized from 6-hydrazinouracil, a derivative of aminouracil. juniperpublishers.com

The ability to readily construct these and other fused heterocyclic systems from this compound underscores its importance as a key building block in synthetic organic chemistry. tandfonline.com

Current Research Landscape and Academic Directions for this compound Derivatives

The current research landscape surrounding this compound and its derivatives is vibrant and multifaceted, with a strong focus on the development of novel bioactive compounds. Researchers are actively exploring new synthetic methodologies to create diverse libraries of fused pyrimidines derived from this precursor.

A significant area of investigation involves the synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine (B1209978) and pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comresearchgate.net These fused systems are of particular interest due to their structural similarity to naturally occurring purines, suggesting potential for a wide range of biological activities. rsc.org For instance, some pyrido[2,3-d]pyrimidine derivatives have shown promise as anticancer and antimicrobial agents. tandfonline.com

Another key direction is the exploration of multicomponent reactions (MCRs) utilizing this compound. MCRs offer an efficient and atom-economical approach to generating molecular complexity in a single step, aligning with the principles of green chemistry. tandfonline.comacs.org The development of novel MCRs involving this precursor is a promising avenue for the rapid discovery of new drug candidates.

Furthermore, there is growing interest in the synthesis of purine (B94841) analogs from pyrimidine precursors like this compound. rsc.org Given the central role of purines in numerous biological processes, the ability to synthesize novel analogs with tailored properties is of great importance in medicinal chemistry.

The ongoing research into the synthesis and application of derivatives from this compound highlights its enduring value as a foundational molecule in the pursuit of new therapeutic agents and functional materials. The versatility of this compound ensures its continued prominence in the field of advanced heterocyclic chemistry for the foreseeable future.

Properties

IUPAC Name |

6-amino-2-methylsulfanyl-2,3-dihydro-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-10-5-7-3(6)2-4(9)8-5/h2,5,7H,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGBLBXTTBHTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1NC(=CC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylthio 4 Aminouracil and Its Advanced Derivatives

Established Protocols for the Direct Synthesis of 2-Methylthio-4-aminouracil

The direct synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of a related pyrimidine (B1678525) ring, followed by the sequential introduction of the required functional groups.

One established pathway begins with the synthesis of 6-methyl-2-thiouracil. This is typically achieved through the condensation reaction of ethyl acetoacetate (B1235776) with thiourea (B124793) wikipedia.org. Following the formation of the 2-thiouracil (B1096) ring, the next step is the S-alkylation of the thiol group. This is readily accomplished by treating 6-methyl-2-thiouracil with a methylating agent, such as methyl iodide, to yield 6-methyl-2-methylthiouracil nih.gov.

The final and most critical step is the conversion of the 4-oxo group (or its enol tautomer, a 4-hydroxy group) into a 4-amino group. This transformation, known as amination, can be challenging. A common method involves first converting the 4-hydroxy group into a better leaving group, such as a chloro group, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-2-(methylthio)pyrimidine can then undergo nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or an ammonia equivalent to furnish the desired this compound nih.gov.

An alternative route for the synthesis of the parent 4-aminouracil involves the reaction of cyanoacetic acid, urea, and acetic anhydride (B1165640) google.com. This method produces 4-aminouracil, which would then require selective thiolation at the C2 position followed by methylation to arrive at the target compound.

Strategies for Functionalization and Derivatization of the this compound Core

The this compound scaffold is a rich platform for further chemical modification. The reactivity of the pyrimidine ring and the methylthio moiety can be exploited to generate a wide array of advanced derivatives.

The pyrimidine ring, influenced by its substituent groups, can undergo several types of reactions to build more complex heterocyclic systems.

While the 4-amino group of the target molecule is not a good leaving group, nucleophilic substitution is a highly relevant reaction for its precursors, namely 4-chloropyrimidines. The chlorine atom at the C4 position of pyrimidines is readily displaced by a variety of nucleophiles. For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the chloro group can be substituted by dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding 4-substituted products rsc.org. Similarly, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reacts selectively with sodium ethoxide to replace one of the chloro groups with an ethoxy group mdpi.com. This highlights the potential to introduce diverse functionalities at the C4 position before the final amination step or by activating the 4-amino group for displacement. The scope of these reactions is broad, allowing for the introduction of various amine, alkoxide, and thiolate functionalities.

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide (EtONa) | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | mdpi.com |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the presence of the strong electron-donating 4-amino group activates the ring towards electrophilic attack. The substitution typically occurs at the C5 position, which is ortho to the activating amino group. For example, 6-aminouracil (B15529) derivatives can undergo electrophilic substitution reactions with various aldehydes researchgate.net. Another common electrophilic substitution is halogenation. 6-Substituted uracils can be brominated at the C5 position using N-bromosuccinimide (NBS) researchgate.net. These reactions demonstrate that the C5 position of this compound is the most likely site for reactions with electrophiles like aldehydes, acylating agents, and halogenating agents.

The 4-amino group and the adjacent C5-H bond of the pyrimidine ring can act as a binucleophilic system, making this compound an excellent precursor for constructing fused heterocyclic systems. These reactions, known as cyclocondensation, typically involve reaction with 1,3-dielectrophiles to form a new six-membered ring fused to the pyrimidine core.

A prominent application of this strategy is the synthesis of pyrimido[4,5-d]pyrimidines. 6-Amino-1,3-dimethyluracil, a closely related compound, reacts with primary amines and formaldehyde (B43269) or other aldehydes in a multicomponent reaction to form various substituted pyrimido[4,5-d]pyrimidin-2,4-dione ring systems nih.govresearchgate.net. This approach is versatile, allowing for the construction of diverse libraries of fused heterocycles by varying the amine and aldehyde components rsc.orgnih.govmdpi.com. Another example involves the reaction of 5-aminouracil (B160950) with 5-arylidenebarbiturates to synthesize pyrido[3,2-d:6,5-d']dipyrimidines under microwave irradiation researchgate.net. These methodologies are directly applicable to this compound for the synthesis of novel fused systems with potential biological activities.

| Aminouracil Derivative | Reagents | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Primary aromatic amines, Formaldehyde | Pyrimido[4,5-d]pyrimidines | nih.govresearchgate.net |

| 6-Amino-1,3-dimethyluracil | Primary aromatic amines, Aromatic aldehydes | Pyrimido[4,5-d]pyrimidines | nih.govresearchgate.net |

| 5-Aminouracil | 5-Arylidenebarbiturates | Pyrido[3,2-d:6,5-d']dipyrimidines | researchgate.net |

| Acylethynylpyrroles | Guanidine | Pyrrole–aminopyrimidine ensembles | nih.gov |

The 2-methylthio group (-SCH₃) is not merely a spectator; it is a key functional handle that can be chemically modified to alter the properties of the molecule or to enable further reactions.

A primary modification is the oxidation of the sulfur atom. The methylthio group can be oxidized to a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group using common oxidizing agents such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (mCPBA) chemrxiv.org.

The resulting methylsulfinyl and, particularly, the methylsulfonyl groups are excellent leaving groups for nucleophilic aromatic substitution. This two-step sequence of oxidation followed by substitution provides a powerful method for introducing a wide range of substituents at the C2 position of the pyrimidine ring. While 2-methylthio pyrimidines are generally unreactive towards nucleophilic displacement, the corresponding 2-sulfonylpyrimidines react rapidly and chemoselectively with nucleophiles like cysteine thiols to form stable S-arylated adducts at neutral pH nih.govacs.org. This strategy dramatically expands the synthetic utility of the 2-methylthio group, allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur nucleophiles at a position that is otherwise unreactive. In some cases, even the unoxidized methylthio group can be displaced, as seen in the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with cyanide ions, which led to the formation of ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, suggesting an initial displacement of the chloro group followed by displacement of the newly introduced cyano group by a methylthiolate species rsc.org.

Derivatization Pathways via the Amino Group

The amino group at the C4 position of the this compound scaffold serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular frameworks. These derivatization pathways are crucial for modulating the physicochemical properties and biological activities of the resulting compounds.

One of the most common derivatization strategies involves the acylation of the amino group. This can be achieved by reacting this compound with a range of acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. This approach allows for the introduction of various alkyl and aryl side chains, as well as more complex moieties.

Another important pathway is the formation of Schiff bases through the condensation of the amino group with various aldehydes and ketones. This reaction is typically carried out under acidic or basic catalysis and provides a straightforward route to imine-containing derivatives. These Schiff bases can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

Furthermore, the amino group can undergo nucleophilic substitution reactions with suitable electrophiles. For instance, reaction with alkyl halides or sulfonyl chlorides can lead to N-alkylated or N-sulfonated products, respectively. These modifications can significantly impact the electronic properties and steric bulk of the molecule. The reactivity of the amino group also allows for its participation in the construction of fused heterocyclic systems, often through multi-component reactions where it acts as a key nucleophile.

Innovative Synthetic Techniques Applied to this compound Chemistry

Recent advancements in synthetic organic chemistry have provided a host of innovative techniques that have been successfully applied to the synthesis of this compound and its derivatives. These methods often offer significant advantages over traditional approaches, including improved efficiency, reduced reaction times, and enhanced sustainability.

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for generating molecular diversity. semanticscholar.orgresearchgate.net In the context of this compound chemistry, MCRs provide a highly efficient means of constructing complex heterocyclic scaffolds. rroij.com

A notable example is the one-pot synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. semanticscholar.org In these reactions, this compound can act as the key amine component, reacting with an aldehyde and a suitable active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. semanticscholar.org These reactions often proceed with high atom economy and can be catalyzed by a variety of catalysts, leading to a wide array of substituted pyridopyrimidines. semanticscholar.org The versatility of MCRs allows for the rapid generation of libraries of compounds for biological screening. semanticscholar.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Catalyst/Conditions | Reference |

| This compound | Aromatic Aldehyde | Malononitrile | Pyrido[2,3-d]pyrimidine | Et3N, Ethanol | semanticscholar.org |

| This compound | Aromatic Aldehyde | Ethyl Cyanoacetate | Pyrido[2,3-d]pyrimidine | Deep Eutectic Solvent | semanticscholar.org |

| This compound | Aromatic Aldehyde | Cyanoacetamide | Pyrido[2,3-d]pyrimidine | DMAP, DMF, Ultrasonic Irradiation | semanticscholar.org |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a valuable technique for accelerating chemical reactions. nih.govmdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. researchgate.net In the synthesis of this compound derivatives, microwave technology has been successfully employed in various transformations. nih.gov

For instance, the cyclocondensation reactions to form the uracil (B121893) ring itself can be significantly expedited under microwave irradiation. researchgate.net Furthermore, subsequent derivatization reactions, such as N-alkylation or cross-coupling reactions, can also benefit from the application of microwave energy. nih.gov The efficiency of microwave-assisted synthesis makes it particularly suitable for the rapid generation of compound libraries in a high-throughput fashion. nih.gov A study on the synthesis of 2-amino-4-chloro-pyrimidine derivatives highlighted the effectiveness of microwave synthesis in producing unique derivatives in shorter time frames. nih.govnih.gov

| Reaction Type | Reactants | Conditions | Reaction Time (Conventional) | Reaction Time (Microwave) | Yield Improvement | Reference |

| Cyclocondensation | β-ketoester, Thiourea | Reflux | Several hours | 5-15 minutes | Significant | researchgate.net |

| N-alkylation | This compound, Alkyl halide | Reflux | 8-12 hours | 10-30 minutes | Moderate to High | nih.gov |

| MCR for Pyrido[2,3-d]pyrimidines | This compound, Aldehyde, Malononitrile | Reflux | 6-10 hours | 15-25 minutes | Significant | nih.gov |

Solvent-Free Reaction Conditions and Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.in Solvent-free reaction conditions, or solid-state reactions, represent a key aspect of this approach. mdpi.com By eliminating the need for a solvent, these methods can reduce environmental impact, simplify workup procedures, and in some cases, enhance reaction rates and selectivity. mdpi.com

The synthesis of this compound and its derivatives has been explored under solvent-free conditions, often in conjunction with microwave irradiation or grinding techniques. rsc.org For example, the condensation of thiourea with β-dicarbonyl compounds to form the thiouracil core can be effectively carried out in the absence of a solvent. bepls.com These green methodologies not only offer environmental benefits but can also lead to more cost-effective and scalable synthetic processes. rasayanjournal.co.in The use of safer, bio-derived solvents like 2-MeTHF has also been explored to enhance the sustainability of synthetic processes. unibe.ch

Catalytic Systems and Their Efficacy in this compound Synthesis

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. In the synthesis of this compound and its derivatives, a variety of catalytic systems have been employed to facilitate key bond-forming events.

Heterogeneous Catalysis and Catalyst Reusability

Heterogeneous catalysts, which exist in a different phase from the reactants, offer several practical advantages over their homogeneous counterparts. researchgate.net These include ease of separation from the reaction mixture, which simplifies product purification and allows for the potential recycling and reuse of the catalyst. nanobioletters.com This is a significant consideration from both an economic and environmental perspective. mdpi.com

In the context of this compound synthesis, various solid-supported catalysts have been investigated. For instance, nano-catalysts have been utilized in the synthesis of pyridopyrimidine scaffolds from aminouracil derivatives. rsc.org These catalysts can promote multi-component reactions, leading to the efficient construction of complex heterocyclic systems. rsc.org The development of robust and reusable heterogeneous catalysts is an active area of research, with the goal of creating more sustainable and industrially viable synthetic processes. researchgate.net The reusability of a catalyst is a key feature, with some systems demonstrating the ability to be used multiple times with only a slight loss in catalytic activity. mdpi.com

| Catalyst | Reaction Type | Substrates | Conditions | Reusability | Reference |

| Magnetic Fe3O4@TiO2@NH2@PMo12O40 | MCR for Pyrido[2,3-d]pyrimidines | 6-amino-2-(alkylthio)pyrimidin-4(3H)-one, aryl aldehydes, malononitrile | Nano catalytic conditions | Not specified | rsc.org |

| Zirconium dioxide nanoparticles | MCR for Tetrahydropyrido[2,3-d]pyrimidines | Aryl aldehydes, malononitrile, amino-uracil | Green procedure | Not specified | rsc.org |

| MIL-101(Cr) | One-pot synthesis of trisubstituted imidazoles | 1,2-diketone, aromatic aldehydes, ammonium (B1175870) acetate | Solvent-free | At least 5 times | mdpi.com |

| Copper Silicate | Synthesis of 2-amino thiazoles | Phenacyl bromide, thiourea | Ethanol, reflux | Recyclable | nanobioletters.com |

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering mild reaction conditions and high stereoselectivity. In the context of this compound derivatives, organocatalytic strategies often focus on the reactivity of the aminouracil core, particularly in multicomponent reactions to construct fused heterocyclic systems.

One notable application involves the synthesis of pyrido[2,3-d]pyrimidine derivatives. Research has shown that 6-aminouracils, which share the reactive 4-amino-uracil moiety with the target compound, can undergo a one-pot Knoevenagel-Michael addition pathway. For instance, the reaction of substituted aromatic aldehydes, cyanoacetamide, and a 6-aminouracil in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as an organocatalyst under ultrasonic irradiation can produce these fused systems in good to excellent yields. semanticscholar.org This methodology highlights the potential for functionalizing the C5 and C6 positions of the uracil ring.

Thiourea-based bifunctional organocatalysts have also been employed in the synthesis of trisubstituted methane (B114726) derivatives from 1,3-dimethyl-6-aminouracil. semanticscholar.org These catalysts facilitate the reaction by activating both the electrophile and the nucleophile through hydrogen bonding. This approach demonstrates the versatility of organocatalysis in creating complex structures from simple aminouracil precursors.

The following table summarizes representative examples of organocatalytic reactions for the synthesis of aminouracil derivatives, which could be adapted for this compound.

| Reactants | Catalyst | Product Type | Yield (%) |

|---|---|---|---|

| Aromatic aldehydes, Cyanoacetamide, 6-Aminouracil | 4-Dimethylaminopyridine (DMAP) | Pyrido[2,3-d]pyrimidine | 81-93 |

| Aldehyde, 1,3-Dimethyl-6-aminouracil, 2-Hydroxynaphthalene-1,4-dione | Thiourea-based bifunctional catalyst | Trisubstituted methane | Good |

Metal-Based Catalysis in Derivative Formation

Transition metal catalysis provides a powerful and versatile platform for the synthesis of advanced derivatives of this compound. These methods often involve cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds at various positions of the pyrimidine ring.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For instance, the Suzuki-Miyaura coupling can be employed for the arylation of halopyrimidines. A selective strategy has been described for the arylation of 4-chloro-2-(methylthio)pyrrolo[3,2-d]pyrimidine derivatives. mdpi.com This suggests that a similar approach could be used to introduce aryl or heteroaryl substituents at the C4 position of a 2-methylthio-4-chlorouracil precursor, which could then be converted to the corresponding 4-amino derivative.

Another highly relevant transformation is the Liebeskind-Srogl cross-coupling reaction, which allows for the direct coupling of thioethers with boronic acids. This desulfurative reaction has been successfully applied to 4-aryl-2-(methylthio)pyrrolo[3,2-d]pyrimidines using a palladium catalyst in the presence of a copper(I) co-catalyst. mdpi.com This method offers a direct route to functionalize the C2 position by replacing the methylthio group, providing access to a wide range of C2-substituted uracil derivatives.

The table below presents examples of metal-catalyzed reactions on pyrimidine scaffolds that are pertinent to the derivatization of this compound.

| Substrate | Coupling Partner | Catalyst System | Reaction Type | Product |

|---|---|---|---|---|

| 4-Chloro-2-(methylthio)pyrrolo[3,2-d]pyrimidine | Arylboronic acid | Pd(OAc)₂, SPhos | Suzuki-Miyaura Coupling | 4-Aryl-2-(methylthio)pyrrolo[3,2-d]pyrimidine |

| 4-Aryl-2-(methylthio)pyrrolo[3,2-d]pyrimidine | Boronic acid | Pd(PPh₃)₄, CuMeSal | Liebeskind-Srogl Coupling | 2,4-Diaryl-pyrrolo[3,2-d]pyrimidine |

These catalytic methodologies provide a robust toolkit for the synthetic chemist to access a diverse array of this compound derivatives, enabling the exploration of their potential applications in various scientific fields.

Mechanistic Investigations into the Reactivity of 2 Methylthio 4 Aminouracil

Elucidation of Reaction Mechanisms and Intermediates

Detailed mechanistic studies specifically on 2-Methylthio-4-aminouracil are not extensively documented in publicly available literature. However, the reactivity of the uracil (B121893) scaffold and related 2-thiomethylpyrimidine systems allows for informed predictions regarding its chemical behavior. The presence of multiple nucleophilic and electrophilic centers, including the ring nitrogens, the exocyclic amino group, and the reactive methylthio group, suggests a rich and varied reaction chemistry.

Reactions of this compound are expected to proceed through various mechanisms, including nucleophilic substitution, electrophilic attack, and cycloaddition reactions.

Nucleophilic Substitution: The 2-methylthio group is a good leaving group, making the C2 position susceptible to nucleophilic attack. Reactions with amines, alkoxides, and other nucleophiles would likely proceed through an addition-elimination mechanism, forming a tetrahedral intermediate before the expulsion of the methylthiolate anion. The reaction rate and feasibility would be influenced by the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate.

Electrophilic Attack: The uracil ring is electron-rich and therefore susceptible to electrophilic attack. The primary sites for electrophilic substitution are the N1 and N3 positions of the pyrimidine (B1678525) ring and the exocyclic amino group. The regioselectivity of such reactions would be dictated by the electronic effects of the substituents and the nature of the electrophile. For instance, alkylation and acylation reactions are expected to occur at the ring nitrogens or the amino group, depending on the reaction conditions.

Intermediates: The intermediates in these reactions are often transient and challenging to isolate. Spectroscopic techniques, such as NMR and mass spectrometry, coupled with computational modeling, are invaluable tools for their characterization. For example, in nucleophilic substitution reactions at the C2 position, the formation of a tetrahedral intermediate is a key mechanistic step.

The table below summarizes potential reaction types and the expected intermediates for this compound based on the known reactivity of similar pyrimidine derivatives.

| Reaction Type | Reagent | Potential Intermediate | Product Type |

| Nucleophilic Substitution | Amines, Alkoxides | Tetrahedral intermediate at C2 | 2-substituted 4-aminouracils |

| Electrophilic Alkylation | Alkyl halides | N-alkylated uracil cation | N1- or N3-alkylated products |

| Electrophilic Acylation | Acyl chlorides | N-acylated uracil cation | N1- or N3-acylated products |

It is important to note that these are proposed mechanisms based on chemical principles and the behavior of related compounds. Rigorous experimental and computational studies are necessary to definitively elucidate the reaction pathways and intermediates for this compound.

Studies on Tautomeric Equilibria and Their Impact on Reactivity Profiles

Tautomerism is a critical aspect of the chemistry of uracil and its derivatives, as the presence of different tautomeric forms can significantly influence their reactivity. This compound can exist in several tautomeric forms due to proton migration between the ring nitrogens and the exocyclic amino group. The primary tautomeric equilibrium is expected to be between the amino and imino forms, as well as potential keto-enol type tautomerism involving the uracil ring, although the latter is less likely given the 2-methylthio substitution.

The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. For the related compound, 2-methylthiopyrimidone-4, studies have shown a solvent-dependent equilibrium. In chloroform, the form with the hydrogen on the N3 ring nitrogen is dominant, while in aqueous media, a 1:1 equilibrium mixture of two neutral tautomeric forms (with hydrogen on N1 and N3) is observed researchgate.net. This suggests that solvent polarity and hydrogen bonding capabilities play a crucial role in stabilizing different tautomers.

While direct spectroscopic or computational studies on the tautomerism of this compound are scarce, research on the closely related S-methyl-2-thiouracil indicates that the substitution of a hydrogen at the 2-position with an S-CH3 group does not significantly alter the tautomeric equilibrium compared to the parent compound researchgate.net. This finding suggests that the tautomeric behavior of this compound may be largely governed by the inherent properties of the 4-aminouracil core.

The different tautomers of this compound will exhibit distinct reactivity profiles. For example, the amino tautomer is expected to be more nucleophilic at the exocyclic nitrogen, while the imino tautomer would exhibit different patterns of electrophilic and nucleophilic reactivity within the pyrimidine ring. Understanding and controlling the tautomeric equilibrium is therefore essential for predicting and directing the outcome of its chemical reactions.

The following table outlines the potential major tautomeric forms of this compound.

| Tautomeric Form | Structure | Key Features |

| Amino | Exocyclic amino group, aromatic pyrimidine ring | |

| Imino (N1-H) | Exocyclic imino group, proton on N1 | |

| Imino (N3-H) | Exocyclic imino group, proton on N3 |

Further investigation using techniques such as NMR spectroscopy, UV-Vis spectroscopy, and computational chemistry is required to quantify the relative stabilities of these tautomers and to fully understand their impact on the reactivity of this compound.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Kinetic Aspects: The rate of a chemical reaction is determined by the activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to occur. For nucleophilic substitution reactions at the C2 position of this compound, the activation energy will be influenced by factors such as the strength of the nucleophile, the stability of the leaving group (methylthiolate), and the electronic properties of the pyrimidine ring. Computational studies on related systems can provide estimates of these activation energies and help in predicting reaction rates under different conditions. For instance, theoretical studies on the aminolysis of thiolactones have elucidated a multi-step mechanism involving zwitterionic and tetrahedral intermediates, with calculated activation and reaction free energies.

The table below presents a conceptual overview of the kinetic and thermodynamic parameters for a hypothetical nucleophilic substitution reaction of this compound.

| Parameter | Description | Influencing Factors |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Nucleophile strength, leaving group ability, solvent effects, catalyst presence. |

| Rate Constant (k) | A proportionality constant relating the rate of the reaction to the concentration of reactants. | Temperature (Arrhenius equation), activation energy. |

| Enthalpy Change (ΔH) | The heat absorbed or released during the reaction. | Bond energies of reactants and products. |

| Entropy Change (ΔS) | The change in disorder of the system. | Number of molecules, phase changes, molecular complexity. |

| Gibbs Free Energy Change (ΔG) | The overall energy change that determines the spontaneity of a reaction. | Enthalpy change, entropy change, temperature (ΔG = ΔH - TΔS). |

Experimental determination of these parameters through techniques such as reaction calorimetry, stopped-flow kinetics, and computational modeling is essential for a comprehensive understanding of the reactivity of this compound and for the optimization of synthetic procedures involving this compound.

Advanced Spectroscopic Characterization Methodologies for 2 Methylthio 4 Aminouracil Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-methylthio-4-aminouracil derivatives, providing detailed information about the carbon-hydrogen framework. jppres.com Through various NMR experiments, it is possible to identify the chemical environment of individual protons and carbon atoms and to establish their connectivity, thus confirming the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In derivatives of this compound, characteristic signals can be assigned to the various protons.

NH and NH₂ Protons: The protons on the nitrogen atoms (N1-H, N3-H, and the 4-amino group) typically appear as broad singlets in the downfield region of the spectrum, often between δ 10.0 and δ 13.5 ppm, due to their acidic nature and potential for hydrogen bonding. jppres.com For instance, in 6-tret-Butyl-2-thiouracil, the N(1)H and N(3)H protons are observed at δ 11.77 and δ 12.34 ppm, respectively. jppres.com

C5-H and C6-H Protons: The chemical shift of the proton at the C5 or C6 position of the uracil (B121893) ring is highly dependent on the substitution pattern. In many uracil derivatives, the C5-H proton appears as a singlet around δ 5.4-5.7 ppm. jppres.com For example, the C(5)H proton in 3-Methyl-6-cyclopropyluracil is observed at δ 5.426 ppm. jppres.com

S-CH₃ Protons: The methyl group attached to the sulfur atom (2-methylthio group) is expected to produce a sharp singlet in the upfield region, typically around δ 2.5-3.5 ppm. In 3-Methyl-6-cyclopropyluracil, the N-CH₃ group gives a singlet at δ 3.275 ppm. jppres.com

Substituent Protons: Protons on other substituents will appear in their characteristic regions, providing further structural confirmation.

Table 1: Representative ¹H NMR Chemical Shifts for Uracil Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Example Compound | Observed Shift (δ, ppm) |

|---|---|---|---|

| N(1)H / N(3)H | 10.0 - 13.5 | 6-tret-Butyl-2-thiouracil | 11.77, 12.34 jppres.com |

| C(5)H | 5.4 - 5.8 | 3-Methyl-6-cyclopropyluracil | 5.426 jppres.com |

| N-CH₃ | 3.0 - 3.5 | 3-Methyl-6-cyclopropyluracil | 3.275 jppres.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Carbonyl and Thione Carbons (C2, C4): The C4 carbonyl carbon typically resonates in the range of δ 160-165 ppm. The C2 carbon, being attached to both sulfur and nitrogen, would also be found in the downfield region, often around δ 150-155 ppm. In 3-Methyl-6-cyclopropyluracil, the C2 and C4 carbons are observed at δ 153.14 and δ 163.65 ppm, respectively. jppres.com For 6-tret-Butyl-2-thiouracil, where C2 is a thione (C=S), the signal is shifted further downfield to δ 176.95 ppm. jppres.com

Ring Carbons (C5, C6): The C5 and C6 carbons of the pyrimidine (B1678525) ring typically appear between δ 95 ppm and δ 160 ppm. For example, in 3-Methyl-6-cyclopropyluracil, C5 is at δ 95.49 ppm and C6 is at δ 156.45 ppm. jppres.com

S-CH₃ Carbon: The carbon of the S-methyl group is expected in the upfield region, generally between δ 10-30 ppm. The N-CH₃ carbon in 3-Methyl-6-cyclopropyluracil is found at δ 26.88 ppm. jppres.com

Table 2: Representative ¹³C NMR Chemical Shifts for Uracil Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Example Compound | Observed Shift (δ, ppm) |

|---|---|---|---|

| C2 (C=O/C-S) | 150 - 178 | 3-Methyl-6-cyclopropyluracil (C=O) | 153.14 jppres.com |

| C4 (C=O) | 160 - 165 | 3-Methyl-6-cyclopropyluracil | 163.65 jppres.com |

| C5 | 95 - 110 | 3-Methyl-6-cyclopropyluracil | 95.49 jppres.com |

| C6 | 140 - 160 | 3-Methyl-6-cyclopropyluracil | 156.45 jppres.com |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of ¹H and ¹³C signals and for establishing the complete molecular structure, especially for complex derivatives. jppres.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is invaluable for identifying adjacent protons and tracing out spin systems within the molecule's substituents.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms to which they are directly attached. sdsu.edulibretexts.org This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for structural elucidation. It shows correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edulibretexts.org This long-range connectivity information is critical for piecing together the molecular skeleton. For example, an HMBC correlation between the S-CH₃ protons and the C2 carbon would definitively confirm the position of the methylthio group. Similarly, correlations from the C5-H proton to the C4 and C6 carbons would confirm the ring structure. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound derivatives, key vibrational bands confirm the presence of characteristic groups. chemijournal.com

N-H Stretching: The amino (NH₂) and imino (N-H) groups exhibit characteristic stretching vibrations in the 3100-3500 cm⁻¹ region. ijirset.com The primary amino group typically shows two bands corresponding to asymmetric and symmetric stretching. For example, in a study of 5-aminouracil (B160950), a strong, sharp band at 3380 cm⁻¹ was identified as the anti-symmetric NH₂ mode, while a band at 3290 cm⁻¹ was assigned to the symmetric NH₂ stretching mode. nih.gov

C=O Stretching: The carbonyl group (C=O) at the C4 position gives rise to a strong and sharp absorption band, typically in the range of 1650-1720 cm⁻¹. chemijournal.com

C=C and C=N Stretching: The double bonds within the pyrimidine ring (C=C and C=N) produce stretching vibrations in the 1500-1650 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the primary amino group is often observed around 1650 cm⁻¹. ijirset.com

C-N Stretching: The stretching vibration for the C-N bond is typically found in the 1200-1350 cm⁻¹ range. ijirset.com

Table 3: Characteristic IR Absorption Bands for Uracil Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Imino (N-H) | Stretch | 3100 - 3300 |

| Carbonyl (C=O) | Stretch | 1650 - 1720 |

| Alkene/Imine (C=C, C=N) | Stretch | 1500 - 1650 |

| Amino (NH₂) | In-plane Bend | ~1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk

For this compound derivatives, the uracil ring constitutes a chromophore with a conjugated system of double bonds. The key electronic transitions observed are typically π → π* and n → π*. shu.ac.uk

π → π Transitions:* These are high-energy transitions of electrons from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They result in strong absorption bands, and for conjugated systems like the uracil ring, they typically occur in the 200-300 nm range. The position of the maximum absorption (λmax) is sensitive to the solvent and the nature of substituents on the ring. rsc.org

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on nitrogen, oxygen, or sulfur) to a π* anti-bonding orbital. shu.ac.ukuzh.ch They are lower in energy (occur at longer wavelengths) than π → π* transitions and are typically much weaker in intensity. shu.ac.uk

The presence of the amino and methylthio groups, which act as auxochromes, can shift the λmax to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). Analyzing the UV-Vis spectrum helps to confirm the extent of conjugation within the molecule.

Table 4: Typical Electronic Transitions in Uracil Derivatives

| Transition Type | Description | Approximate λmax Range (nm) |

|---|---|---|

| π → π* | Electron from π bonding to π* anti-bonding orbital | 200 - 300 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk

Molecular Ion Peak (M⁺): The peak corresponding to the molecular ion provides the molecular weight of the compound. For this compound, this would allow for the confirmation of its elemental formula (C₅H₇N₃OS). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, further confirming the elemental composition.

Fragmentation Analysis: The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragment ions is characteristic of the molecule's structure. For this compound derivatives, common fragmentation pathways may include:

Loss of the methylthio group (-•SCH₃) or a methyl radical (-•CH₃).

Cleavage of the uracil ring, leading to characteristic fragments. For uracil itself, major fragments are observed at m/z = 69 (C₃H₃NO⁺) and m/z = 42 (C₂H₂O⁺). researchgate.net

Loss of small neutral molecules like HCN or CO.

Fragmentation of substituents attached to the ring. The stability of the resulting carbocations often dictates the most abundant fragments (the base peak). libretexts.org

Analysis of the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions allows for the verification of the molecular formula and provides strong evidence for the proposed structure. libretexts.org

Table 5: Potential Mass Spectrometry Fragments for a this compound Core

| Ion | Potential Lost Fragment | Description |

|---|---|---|

| [M]⁺ | - | Molecular Ion |

| [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical |

| [M - SCH₃]⁺ | •SCH₃ | Loss of a methylthio radical |

| [M - CO]⁺ | CO | Loss of carbon monoxide |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-tret-Butyl-2-thiouracil |

| 3-Methyl-6-cyclopropyluracil |

| 1-(3-(benzyl(pyridin-2-yl)amino)propyl)uracil |

| 5-aminouracil |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

For uracil and thiouracil derivatives, X-ray crystallography reveals key structural features, including the planarity of the pyrimidine ring, the orientation of substituents, and the nature of intermolecular interactions such as hydrogen bonding. These interactions are often crucial for the stability of the crystal lattice and can provide insights into potential biological interactions.

While a specific crystallographic study for this compound was not available in the reviewed literature, the analysis of structurally related molecules provides a clear indication of the data and insights that can be obtained. For instance, in a study of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a related thio-substituted pyrimidine, X-ray diffraction analysis was instrumental in confirming its three-dimensional molecular structure. vensel.org The study revealed that the compound crystallizes in the monoclinic P21/n space group. vensel.org Such detailed structural information is vital for computational modeling and drug design efforts involving this compound derivatives.

The type of data generated from a single-crystal X-ray diffraction experiment is comprehensive, as illustrated in the table below, which showcases typical crystallographic parameters that would be determined for a derivative of this compound.

| Crystal Parameter | Example Value (for a related heterocyclic compound) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.5657 |

| b (Å) | 9.3203 |

| c (Å) | 18.2134 |

| α (°) | 90 |

| β (°) | 91.540 |

| γ (°) | 90 |

| Volume (ų) | 1453.5 |

| Z (molecules/unit cell) | 4 |

| Final R-value | 4.3% |

This table presents example data from a related thio-substituted pyrimidine derivative to illustrate the output of an X-ray crystallographic analysis. vensel.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a compound. This method provides an empirical formula for the substance, which can be compared with the theoretical composition based on its proposed molecular structure. For novel this compound derivatives, elemental analysis serves as a crucial checkpoint to confirm the purity and elemental composition of the synthesized compound.

The technique typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and quantified. The amount of each element is then calculated and expressed as a percentage of the total sample mass.

The agreement between the experimentally found elemental percentages and the theoretically calculated values provides strong evidence for the proposed molecular formula. For instance, in the characterization of new 2-amino-5-methylthiazole (B129938) derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety, elemental analysis was used to confirm their chemical structures. nih.gov The experimentally found percentages of carbon, hydrogen, and nitrogen were in close agreement with the calculated values, thereby verifying the successful synthesis of the target molecules. nih.gov

The results of elemental analysis are typically presented in a tabular format, comparing the calculated and found percentages for each element.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 53.46 | 53.48 |

| Hydrogen (H) | 4.77 | 4.83 |

| Nitrogen (N) | 19.48 | 19.57 |

| Sulfur (S) | - | - |

This table showcases example data for a related nitrogen and sulfur-containing heterocyclic compound, illustrating the typical presentation of elemental analysis results. nih.gov

Computational and Theoretical Studies of 2 Methylthio 4 Aminouracil Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-Methylthio-4-aminouracil and its derivatives to predict a variety of properties, from molecular geometry to reactivity. By approximating the exchange-correlation energy, DFT methods like B3LYP can achieve a high level of accuracy in these predictions. nih.govnih.gov

DFT calculations are instrumental in determining the electronic structure and predicting the chemical reactivity of molecules. Key insights are derived from analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical indicator of molecular stability and reactivity. ijcce.ac.ir A smaller energy gap suggests that a molecule is more reactive and has a greater capacity for electronic exchange. ijcce.ac.ir

Global reactivity descriptors, which provide a quantitative measure of chemical reactivity, are calculated using DFT. These descriptors help in understanding the molecule's behavior in chemical reactions.

Table 1: Key Global Reactivity Descriptors Calculated by DFT

| Descriptor | Symbol | Formula | Significance |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron configuration. |

| Electrophilicity Index | ω | µ² / 2η | Quantifies the ability of a molecule to accept electrons. |

| Molecular Softness | S | 1 / 2η | The reciprocal of hardness, indicating high reactivity. |

This table is representative of typical DFT-derived descriptors used to assess molecular reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ijcce.ac.irnih.gov The analysis of these descriptors allows for a comprehensive understanding of the molecule's stability, reactivity, and potential interaction sites. ijcce.ac.irnih.gov

DFT is a reliable method for calculating and predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Vibrational frequencies from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are commonly calculated. researchgate.net These theoretical spectra aid in the assignment of vibrational modes observed experimentally. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, often showing good agreement with experimental values. ijcce.ac.ir Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting the absorption wavelengths in different solvents, which helps in understanding the electronic transitions within the molecule. ijcce.ac.ir

Table 2: Example of Theoretical vs. Experimental Spectroscopic Data Comparison

| Spectroscopic Data | Theoretical (Calculated) Value | Experimental Value |

| Key FT-IR Peak (C=O stretch) | ~1710 cm⁻¹ | ~1705 cm⁻¹ |

| Key FT-IR Peak (N-H stretch) | ~3450 cm⁻¹ | ~3440 cm⁻¹ |

| ¹H NMR Chemical Shift (N-H proton) | ~7.3 ppm | ~7.26 ppm |

| ¹³C NMR Chemical Shift (C=O carbon) | ~165 ppm | ~163 ppm |

| UV-Vis λmax (in Methanol) | ~275 nm | ~278 nm |

This table provides illustrative data to show the typical correlation between DFT-calculated and experimentally measured spectroscopic values for similar heterocyclic compounds. ijcce.ac.irnih.gov

A significant application of DFT is in the exploration of chemical reaction mechanisms. By calculating the potential energy surface, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The activation energy (Gibbs free energy of activation, ΔG‡) for a given reaction step can be determined, which is crucial for understanding the reaction's feasibility and kinetics. researchgate.net

DFT studies can compare different possible reaction pathways to determine the most energetically favorable route. pku.edu.cn This involves locating the transition state structures that connect reactants to products and analyzing their geometries and energies. researchgate.netresearchgate.net Such analyses are vital for predicting reaction outcomes and designing synthetic routes for uracil (B121893) derivatives and related compounds.

Molecular Docking Investigations for Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ekb.eg This method is essential in drug design and discovery for modeling the interaction between a potential drug molecule, such as this compound, and its biological target.

The docking process begins with the three-dimensional structures of both the ligand (this compound) and the target receptor. The receptor's structure is often obtained from crystallographic data. The ligand is then placed into the receptor's binding site, and a scoring function is used to evaluate thousands of possible binding poses. ekb.eg

These simulations model various non-covalent interactions that stabilize the ligand-receptor complex, including:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

π-stacking interactions

The goal is to identify the most stable binding mode, which is presumed to be the one that is biologically relevant. ekb.egnih.gov This modeling provides a structural basis for understanding the molecule's potential biological activity.

The output of a molecular docking simulation provides two key pieces of information: the binding orientation (or pose) of the ligand and an estimation of its binding affinity. Binding affinity is typically expressed as a score or a binding energy value (e.g., in kcal/mol), which predicts the strength of the interaction between the ligand and the receptor. ekb.eg A lower binding energy generally indicates a more stable and favorable interaction.

By analyzing the optimal binding pose, researchers can identify the specific amino acid residues within the receptor's active site that interact with the ligand. ekb.eg This information is crucial for structure-activity relationship (SAR) studies, helping to explain why certain structural features of a molecule contribute to its biological activity and guiding the design of more potent analogs. nih.gov

Table 3: Representative Output from a Molecular Docking Simulation

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Example Kinase A | -7.5 | ASP145 | Hydrogen Bond |

| LEU83 | Hydrophobic | |||

| PHE146 | π-π Stacking | |||

| Reference Inhibitor | Example Kinase A | -8.2 | ASP145, LYS67 | Hydrogen Bond |

| LEU83, VAL91 | Hydrophobic |

This table is a hypothetical representation of docking results, illustrating how the binding affinity and specific interactions of a compound like this compound would be reported and compared against a known inhibitor.

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These methodologies are crucial for designing and optimizing novel drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR study would involve calculating various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronics, and sterics.

The goal is to develop a predictive model that can estimate the activity of new, unsynthesized derivatives. These models help in identifying which structural modifications are likely to enhance a desired biological effect. While specific QSAR models for this compound were not found, studies on other sulfur-containing heterocyclic compounds have shown that properties like mass, polarizability, electronegativity, and partition coefficients are often key predictors of anticancer or other biological activities nih.gov.

Ligand-Based and Structure-Based SAR Analysis for Analog Design

SAR analysis can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based SAR: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to interact with the target. By comparing the structural features of active and inactive analogs of this compound, a pharmacophore model could be developed. This model defines the essential steric and electronic features required for biological activity, guiding the design of new analogs.

Structure-Based SAR: When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, structure-based design becomes possible. Molecular docking simulations would be used to predict the binding mode and affinity of this compound and its derivatives within the target's active site. For instance, SAR studies on novel thiouracil derivatives targeting lactoperoxidase have utilized this approach to design compounds with more favorable hydrophobic interactions to enhance antithyroid activity nih.gov. This analysis provides critical insights into the specific interactions—such as hydrogen bonds or hydrophobic contacts—that govern molecular recognition, thereby guiding the rational design of more potent and selective compounds.

Advanced Quantum Chemical Analyses

Quantum chemical calculations provide deep insights into the electronic structure, reactivity, and properties of molecules. These methods are invaluable for understanding the intrinsic characteristics of this compound at a molecular level.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals are crucial for understanding a molecule's behavior as a nucleophile or electrophile. youtube.com

For a molecule like this compound, the HOMO would indicate the regions most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO would indicate the regions most susceptible to accepting electrons (electrophilic sites). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Computational studies on related molecules like 6-aminouracil (B15529) have shown that the HOMO is typically delocalized over the uracil ring, while the LUMO may be located on specific substituents, indicating their role in molecular interactions researchgate.net.

Table 1: Hypothetical Frontier Molecular Orbital Data for Uracil Derivatives This table is illustrative, as specific data for this compound was not found. Data is based on general findings for similar compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Uracil | -6.8 | -0.5 | 6.3 | Low |

| 6-Aminouracil | -6.2 | -0.7 | 5.5 | Moderate |

| This compound | N/A | N/A | N/A | N/A |

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis is a computational method that interprets the molecular wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, providing a picture that aligns with Lewis structures. wikipedia.org It is particularly useful for quantifying electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edursc.org

An NBO analysis of this compound would reveal the nature of its chemical bonds and the extent of charge transfer from electron-rich lone pairs (e.g., on nitrogen, oxygen, and sulfur atoms) to antibonding orbitals (π* or σ*) within the molecule. The stabilization energy (E2) associated with these donor-acceptor interactions quantifies the strength of hyperconjugation, which is crucial for molecular stability and reactivity. For example, in 6-aminouracil, NBO analysis has been used to identify high stabilization energies that confirm its bioactivity researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. wolfram.com It is used to predict how a molecule will interact with other chemical species. The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen, nitrogen, and sulfur atoms, which are potential sites for hydrogen bonding and electrophilic interactions. Conversely, regions around hydrogen atoms attached to nitrogens would likely show positive potential. This information is vital for understanding non-covalent interactions in biological systems, such as ligand-receptor binding. Studies on other uracil derivatives have used MEP maps to identify reactive sites and understand intermolecular interactions. researchgate.netnih.gov

Biochemical and Medicinal Chemistry Research Applications of 2 Methylthio 4 Aminouracil Derivatives

Strategic Utilization as Chemical Building Blocks in Medicinal Chemistry Libraries

The core structure of 2-methylthio-4-aminouracil is a prime example of a "building block" in the design and synthesis of medicinal chemistry libraries. enamine.net Chemical building blocks are foundational molecular fragments used in combinatorial chemistry to rapidly generate a large number of structurally diverse compounds. The pyrimidine (B1678525) ring system is a well-established pharmacophore found in numerous biologically active molecules, including nucleic acids and various drugs.

The strategic value of this compound derivatives lies in their potential to expand the molecular diversity of compound libraries. nih.gov Synthetic methods, such as the Atwal-Biginelli cyclocondensation reaction, allow for the creation of novel dihydropyrimidine (B8664642) derivatives from S-methylisothiourea, a related starting material. nih.gov This approach facilitates the exploration of a broader chemical space, which is crucial for identifying new hit and lead compounds in drug discovery programs. nih.gov By systematically modifying the core structure, chemists can fine-tune the physicochemical properties and biological activities of the resulting analogs, populating libraries with compounds tailored for specific therapeutic targets. enamine.netnih.gov

Development of Pharmacological Probes and Lead Compounds for Target Validation

Pharmacological probes and lead compounds are essential tools for target validation, the process of confirming that a specific biomolecule plays a critical role in a disease process. nih.gov Derivatives of this compound have shown promise in the development of such molecules, particularly as inhibitors of viral enzymes.

The design and synthesis of analogs are central to medicinal chemistry, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. Researchers have synthesized various analogs based on the uracil (B121893) scaffold to achieve modulated biological activities. For instance, the synthesis of novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters has been explored to generate new chemical entities with potential therapeutic applications. nih.gov

In the field of antiviral research, significant effort has been dedicated to creating uracil and pyrimidine analogs with potent activity. The development of new non-nucleoside reverse transcriptase inhibitors (NNRTIs) has led to compounds effective against multi-drug resistant HIV-1 strains. mdpi.com Similarly, the synthesis of 4′-substituted carbocyclic uracil derivatives has been pursued to develop agents against a range of RNA viruses. mdpi.com These synthetic efforts often involve multi-step reaction sequences to introduce specific functional groups that can enhance binding to the target enzyme or improve metabolic stability. mdpi.comnih.gov

Table 1: Examples of Synthesized Uracil/Pyrimidine Analogs and their Research Focus

| Compound Class | Research Focus | Key Synthetic Feature |

| Dihydropyrimidine Carboxylates | Expansion of molecular diversity | Atwal-Biginelli cyclocondensation |

| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Overcoming HIV-1 drug resistance | Structural modifications to the core scaffold |

| 4′-Substituted Carbocyclic Uracils | Broad-spectrum antiviral agents | Replacement of ribose oxygen with carbon; substitution at 4' position |

| Thioquinoline Derivatives | Enzyme inhibition (e.g., α-glucosidase) | Multi-step synthesis involving condensation and substitution reactions |

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses like HIV, making it a primary target for antiretroviral drugs. nih.govwikipedia.org Reverse transcriptase inhibitors (RTIs) are a major class of these drugs. wikipedia.org Derivatives based on the uracil scaffold have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com

Unlike nucleoside analogs (NRTIs), which are incorporated into the growing viral DNA chain and terminate its synthesis, NNRTIs employ a different mechanism. wikipedia.org They bind to a non-competitive, allosteric site on the reverse transcriptase enzyme known as the NNRTI binding pocket. wikipedia.org This binding event induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity. mdpi.comwikipedia.org In vitro studies are critical for elucidating these mechanisms, typically involving enzyme activity assays to determine inhibitory concentrations (e.g., IC₅₀ values) and to understand how these compounds perform against both wild-type and mutant forms of the enzyme. mdpi.com

Understanding the molecular interactions between a small molecule and its biological target is fundamental to drug design. For derivatives of this compound, these targets are often proteins (enzymes) or nucleic acid structures. mdpi.comnih.gov Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are used to study these interactions at an atomic level. missouri.edunih.gov

These studies reveal the specific noncovalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the binding of the compound to its target. nih.gov For example, research on nucleoside analogs binding to enzyme active sites has identified key amino acid residues that form crucial hydrogen bonds, stabilizing the compound within the binding pocket. nih.gov In the context of RNA, chemical modifications to uridine (B1682114) analogs can influence the thermodynamic stability of double-stranded RNA (dsRNA), which has implications for the development of siRNA therapeutics. nih.gov This detailed molecular understanding allows for the rational design of new analogs with improved binding affinity and specificity.

Coordination Chemistry Studies for Metallobiochemical Research

The field of metallobiochemistry investigates the role of metals in biological systems. The sulfur and nitrogen atoms within the this compound scaffold make it an interesting ligand for studying coordination chemistry with various metal ions. researchgate.netnih.gov

The synthesis of metal complexes with ligands related to this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, complexes of (4-amino-2-methyl-5-pyrimidinylmethyl)thioacetic acid, a related structure, have been prepared with a variety of divalent metal ions including Cu(II), Co(II), Zn(II), Pd(II), and Pt(II). researchgate.net

The resulting metal complexes are then characterized using a suite of analytical techniques to determine their structure and properties. mdpi.comirapa.org

Table 2: Common Techniques for Characterizing Metal Complexes

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identifies which atoms of the ligand (e.g., N, S, O) are involved in coordinating to the metal ion by observing shifts in vibrational frequencies. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can help determine its geometry (e.g., octahedral, tetrahedral, square planar). mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of diamagnetic complexes in solution. researchgate.netresearchgate.net |

| X-ray Diffraction | Determines the precise three-dimensional structure of crystalline complexes, including bond lengths and angles. researchgate.net |

| Magnetic Susceptibility | Measures the magnetic properties of paramagnetic complexes, providing insight into the number of unpaired electrons on the metal center and its coordination environment. researchgate.net |

These characterization studies have shown that ligands of this type can coordinate to metal ions in various ways, often acting as bidentate ligands, binding through both a sulfur atom and a nitrogen atom of the pyrimidine ring. researchgate.netnih.gov The geometry of the resulting complex depends on the specific metal ion and the reaction conditions. researchgate.net

Investigation of Metal-Complexed Derivatives in Model Biochemical Systems

The study of metal complexes of thiouracil derivatives, including those related to this compound, is a significant area of biochemical research. The presence of multiple donor atoms—specifically the sulfur of the thiocarbonyl group, ring nitrogens, and exocyclic amino groups—makes these pyrimidine derivatives excellent ligands for coordinating with a variety of metal ions. This coordination can significantly alter the biological activity of the parent molecule, leading to novel therapeutic or diagnostic properties.

Research has shown that derivatives of 2-thiouracil (B1096) can coordinate with metal ions in several ways: as a monodentate ligand through a single donor atom, as a bidentate chelating agent, or as a bridging ligand to form polynuclear complexes. mdpi.compreprints.org The specific coordination mode depends on factors such as the metal ion involved, the reaction conditions, and the nature of other substituents on the pyrimidine ring. mdpi.com

Complexes have been synthesized with a range of transition metals, including copper (Cu(II)), palladium (Pd(II)), gold (Au(III)), nickel (Ni(II)), cobalt (Co(II)), and zinc (Zn(II)). mdpi.comencyclopedia.pub Spectroscopic analyses, including UV-Vis, IR, and NMR spectroscopy, are crucial for elucidating the structure of these complexes and identifying the atoms involved in the metal-ligand bonds. encyclopedia.pub For instance, studies on Cu(II) and Pd(II) complexes with 2-thiouracil revealed bonding through sulfur, oxygen, and nitrogen atoms, while Au(III) complexes showed coordination through sulfur and nitrogen atoms. encyclopedia.pub In some Ni(II) and Cu(II) complexes, the thiouracil ligand coordinates via a deprotonated nitrogen atom and the sulfur atom of the thiocarbonyl group. preprints.org

These metal complexes often exhibit enhanced biological activities compared to the free ligands. researchgate.net Researchers have reported various biological properties for these compounds, including cytotoxic, antibacterial, and fungicidal activities, suggesting their potential use in treating conditions like cancer, tuberculosis, and arthritis. mdpi.comresearchgate.netresearchgate.net The formation of heterometallic complexes, containing more than one type of metal ion, has also been explored, creating complex structures with potentially unique biochemical functions. encyclopedia.pub For example, a series of mono- and heterometallic complexes of 2-thiouracil with Cu(II), Ni(II), and Co(II) were synthesized and characterized, with the ligand acting as a bidentate or even a tetradentate agent. encyclopedia.pub

The table below summarizes representative findings on metal complexes derived from thiouracils, which serve as models for the potential behavior of this compound derivatives.

| Ligand Family | Metal Ion(s) | Coordination Mode | Investigated Properties | Reference |

|---|---|---|---|---|

| 2-Thiouracil | Cu(II), Pd(II) | Bonding via S, O, and N atoms | Antimicrobial activity | encyclopedia.pub |